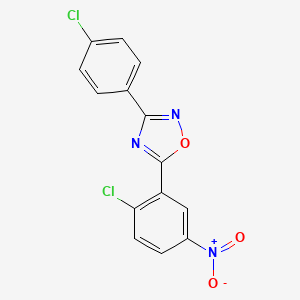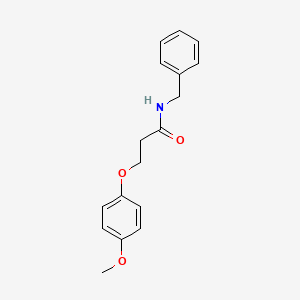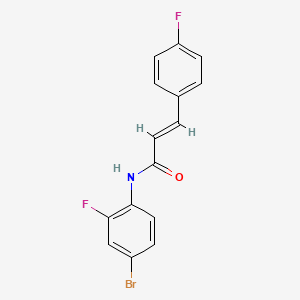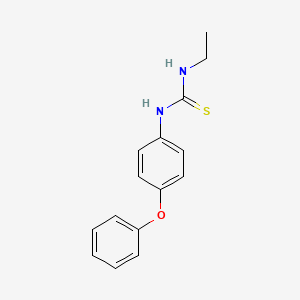
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, also known as CNP-OXD, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process involving the reaction of chloronitrobenzene with chlorobenzene, followed by cyclization using a suitable reagent. CNP-OXD has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-microbial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity towards specific targets. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess high selectivity towards COX-2 and topoisomerase II, making it a potential candidate for the development of anti-cancer and anti-inflammatory drugs. However, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole also has several limitations, including its low solubility in aqueous solutions and its potential toxicity towards normal cells. Further studies are needed to address these limitations and optimize the use of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in lab experiments.
Zukünftige Richtungen
For the use of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in scientific research include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential applications in various fields.
Synthesemethoden
The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves a multi-step process that begins with the reaction of 2-chloro-5-nitrophenyl and 4-chlorophenyl chlorides in the presence of a suitable base, such as potassium carbonate, to yield 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2-dihydro-1,2,4-oxadiazole. This intermediate is then oxidized using a suitable oxidizing agent, such as hydrogen peroxide, to yield 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole. The synthesis of 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been optimized using various methods, including microwave irradiation and solvent-free conditions, to improve the yield and reduce the reaction time.
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole has also been shown to possess anti-microbial activity against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
5-(2-chloro-5-nitrophenyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N3O3/c15-9-3-1-8(2-4-9)13-17-14(22-18-13)11-7-10(19(20)21)5-6-12(11)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFKDVLDLZBTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)

![N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5751985.png)
![N'-[(2-methylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
![3-[(4-isopropylphenyl)amino]-1-(4-nitrophenyl)-1-propanone](/img/structure/B5752000.png)


![4-[(4-fluoro-2-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5752021.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
![4-[(2-chloro-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5752034.png)

![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)